![molecular formula C12H25ClN2O4 B13756129 Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride CAS No. 7355-83-1](/img/structure/B13756129.png)
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, and medicine. It is often used as a reagent in synthetic organic chemistry due to its ability to form stable amide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride typically involves the reaction of ethyl isocyanate with N,N-dimethylpropane-1,3-diamine to form a urea intermediate, which is then dehydrated to yield the final product . The reaction conditions usually require a controlled pH environment, typically in the range of 4.0-6.0, to ensure the stability of the intermediate compounds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes steps such as mixing, heating, and purification to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form different reduced products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in peptide synthesis and the formation of amide bonds.
Biology: The compound is employed in protein crosslinking and labeling nucleic acids.
Medicine: It plays a role in the preparation of immunoconjugates and other therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride involves the activation of carboxyl groups to form amide bonds with primary amines. This process typically occurs through the formation of an O-acylisourea intermediate, which then reacts with an amino group to form a stable amide bond . The molecular targets and pathways involved include the activation of carboxyl groups and the subsequent formation of amide bonds .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylcarbodiimide (DCC): Another carbodiimide used for similar purposes but with different solubility properties.
Diisopropylcarbodiimide (DIC): Similar in function but differs in its byproduct removal process.
Uniqueness
Ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride is unique due to its water solubility and ease of byproduct removal, making it more convenient for use in aqueous environments compared to DCC and DIC .
Properties
CAS No. |
7355-83-1 |
|---|---|
Molecular Formula |
C12H25ClN2O4 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
ethyl 3-[dimethylamino-(3-ethoxy-3-oxopropyl)amino]propanoate;hydrochloride |
InChI |
InChI=1S/C12H24N2O4.ClH/c1-5-17-11(15)7-9-14(13(3)4)10-8-12(16)18-6-2;/h5-10H2,1-4H3;1H |
InChI Key |
YXPASSXTLRWYRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(CCC(=O)OCC)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-4-(4-methoxyphenyl)phenyl]azanium chloride](/img/structure/B13756055.png)
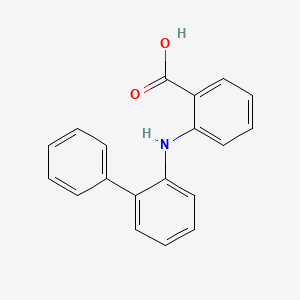
![[(2R,3S,4R,5R,6R)-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-3-hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B13756059.png)
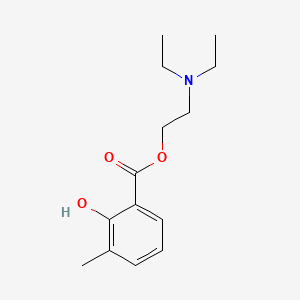
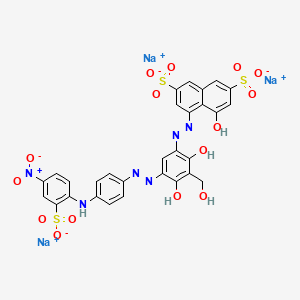
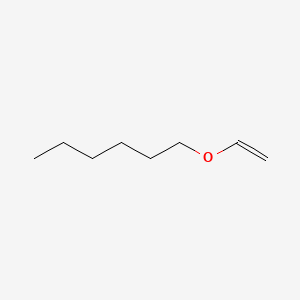
![4-(2-Bromo-5-cyclohexyl-3-hydroxy-1-penten-1-YL)hexahydro-2H-cyclopenta[B]furan-2,5-diol](/img/structure/B13756077.png)
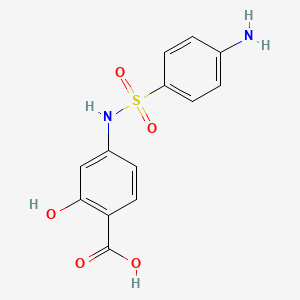
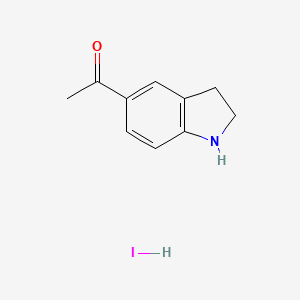
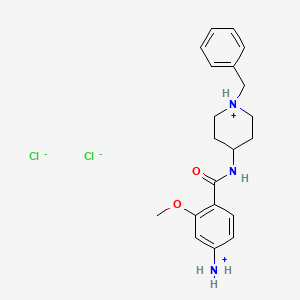


![[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]hydrazine](/img/structure/B13756121.png)

